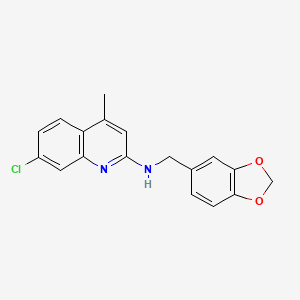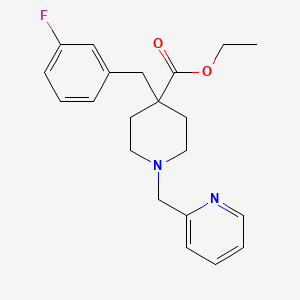![molecular formula C16H13BrN2O2 B5180284 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPOD and has a molecular formula of C17H14BrN3O2.
Aplicaciones Científicas De Investigación
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. BPOD has also shown potential as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is not yet fully understood. However, studies have shown that this compound has a high electron mobility and can act as an acceptor in organic photovoltaic devices. BPOD has also been shown to exhibit strong fluorescence properties, making it a potential candidate for use in bioimaging applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole have not been extensively studied. However, studies have shown that this compound has low toxicity and is not harmful to human health. Further studies are required to fully understand the potential effects of BPOD on human health and the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high electron mobility and strong fluorescence properties. These properties make it an ideal candidate for use in organic electronics and bioimaging applications. However, one of the limitations of this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole. One potential direction is the development of new synthetic methods for the production of this compound. Another direction is the study of its potential applications in the field of organic electronics, where it has shown promising results as a building block for the synthesis of organic semiconductors. Further studies are also required to fully understand the potential biochemical and physiological effects of BPOD on human health and the environment.
Métodos De Síntesis
The synthesis of 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 4-bromobenzyl alcohol, 4-methylbenzohydrazide, and triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction yields 5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole as a white solid with a yield of approximately 70%.
Propiedades
IUPAC Name |
5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11-2-4-12(5-3-11)16-18-15(21-19-16)10-20-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOSMJIULPPIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5180216.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)

![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)

![3-methyl-N-(1-{1-[4-(2-pyrimidinyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5180271.png)
![N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)
![2-phenyl-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5180297.png)